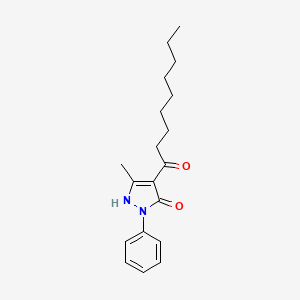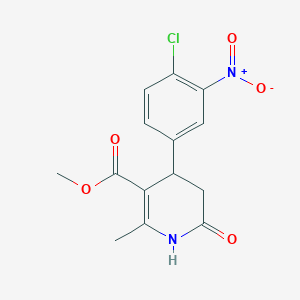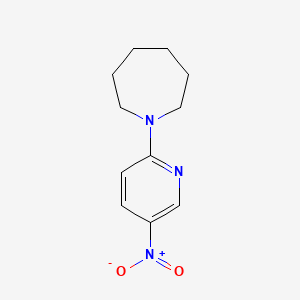
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
The synthesis of 5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with β-diketones. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or methanol at temperatures ranging from 0°C to 78°C, yielding the desired pyrazole derivative . Industrial production methods often employ scalable solvent-free reactions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities . For example, it may act as an inhibitor of inflammatory pathways by interacting with chemokine receptors .
Comparación Con Compuestos Similares
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis.
3,5-dimethylpyrazole: Commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-aminopyrazole: Utilized in the synthesis of condensed heterocyclic systems and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propiedades
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)

![4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4942443.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![(5-ETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4942449.png)

![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![6-{[(2-Methoxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4942481.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)



